Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester
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Overview
Description
Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester is a chemical compound with the molecular formula C11H15NO2. It is also known as ethyl 3-[(1S)-1-aminoethyl]benzoate. This compound is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and an aminoethyl group is attached to the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester typically involves the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The aminoethyl group can be introduced through a subsequent reaction involving the nitration of the benzene ring followed by reduction to the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) for halogenation or concentrated nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The ester group may undergo hydrolysis to release the active benzoic acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Lacks the aminoethyl group, making it less reactive in certain biochemical applications.
Methyl 3-aminobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Benzocaine: An ester of para-aminobenzoic acid, commonly used as a local anesthetic.
Uniqueness
Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester is unique due to the presence of both an aminoethyl group and an ethyl ester group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields, making it a valuable compound for scientific studies.
Properties
IUPAC Name |
ethyl 3-(1-aminoethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-5-9(7-10)8(2)12/h4-8H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRWCBPEQXKHPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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